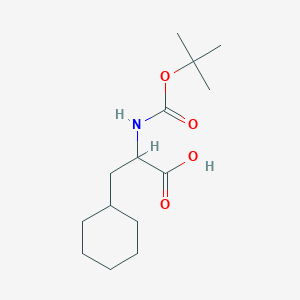
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid (TBCA) is a compound that has been used in a variety of scientific research applications. It is a cyclic derivative of propionic acid, and is commonly used as a reagent in organic synthesis. TBCA has been used in a variety of different fields, including biochemistry, pharmacology, and materials science. It has been used in the synthesis of drugs, peptides, and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
BOC-DL-CHA-OH is used in the field of chemistry, particularly in organic synthesis . It is used as a building block for the introduction of cyclohexyl amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Biology
In biology, BOC-DL-CHA-OH could potentially be used in the development of DNA-based biosensors . These biosensors could employ strategies such as hybridization chain reaction (HCR) and catalytic hairpin assembly (CHA), which have high amplification efficiency, excellent biocompatibility, mild reactions, and easy operation .
Medicine
While specific applications in medicine are not readily available, compounds like BOC-DL-CHA-OH are often used in the development of new drugs and therapies. They can serve as building blocks in the synthesis of complex molecules, or they can be used to modify existing drugs to improve their properties .
Pharmacology
In pharmacology, BOC-DL-CHA-OH could potentially be used in the development of new therapeutic agents. Its properties as a Boc-protected amino acid make it a valuable tool in the synthesis of peptide-based drugs .
Biochemistry
In biochemistry, BOC-DL-CHA-OH could be used in the study of protein structure and function. As a Boc-protected amino acid, it can be incorporated into peptides during solid-phase peptide synthesis, allowing for the study of the role of cyclohexyl amino-acid residues in protein function .
Molecular Biology
In molecular biology, BOC-DL-CHA-OH could potentially be used in the development of new molecular tools and techniques . For example, it could be used in the design of novel probes for imaging or in the development of new methods for protein labeling .
Analytical Chemistry
BOC-DL-CHA-OH could be used in analytical chemistry for the development of new methods for the analysis of complex mixtures . Its properties as a Boc-protected amino acid could make it useful in techniques such as liquid chromatography and mass spectrometry .
Environmental Science
In environmental science, BOC-DL-CHA-OH could potentially be used in the study of biodegradation processes . As a Boc-protected amino acid, it could serve as a model compound for studying the degradation of similar compounds in the environment .
Materials Science
In materials science, BOC-DL-CHA-OH could potentially be used in the development of new materials . For example, it could be used in the synthesis of peptide-based materials, which have potential applications in areas such as drug delivery and tissue engineering .
Genomics
In genomics, BOC-DL-CHA-OH could potentially be used in the development of new tools for DNA sequencing . As a Boc-protected amino acid, it could be used in the synthesis of novel sequencing reagents .
Proteomics
In proteomics, BOC-DL-CHA-OH could potentially be used in the development of new methods for protein identification and quantification . Its properties as a Boc-protected amino acid could make it useful in techniques such as tandem mass spectrometry .
Biopharma Production
In biopharma production, BOC-DL-CHA-OH could potentially be used in the synthesis of therapeutic peptides . Its properties as a Boc-protected amino acid make it a valuable tool in the production of peptide-based drugs .
Peptide Synthesis
BOC-DL-CHA-OH is a standard building block for the introduction of cyclohexyl amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . This makes it valuable in the field of peptide synthesis, which has applications in drug discovery and development .
Drug Discovery
In the field of drug discovery, BOC-DL-CHA-OH could be used in the synthesis of new therapeutic agents . Its properties as a Boc-protected amino acid make it a valuable tool in the synthesis of peptide-based drugs .
Biochemical Research
BOC-DL-CHA-OH could be used in biochemical research for the study of protein structure and function . As a Boc-protected amino acid, it can be incorporated into peptides during solid-phase peptide synthesis, allowing for the study of the role of cyclohexyl amino-acid residues in protein function .
Biotechnology
In biotechnology, BOC-DL-CHA-OH could potentially be used in the development of new molecular tools and techniques . For example, it could be used in the design of novel probes for imaging or in the development of new methods for protein labeling .
Pharmaceutical Manufacturing
In pharmaceutical manufacturing, BOC-DL-CHA-OH could potentially be used in the synthesis of therapeutic peptides . Its properties as a Boc-protected amino acid make it a valuable tool in the production of peptide-based drugs .
Chemical Engineering
In chemical engineering, BOC-DL-CHA-OH could potentially be used in the development of new processes for the synthesis of complex molecules . Its properties as a Boc-protected amino acid could make it useful in techniques such as flow chemistry and microreactor technology .
Eigenschaften
IUPAC Name |
3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQAQJBXGTSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid | |
CAS RN |
144186-13-0 | |
| Record name | Boc-DL-Cha-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



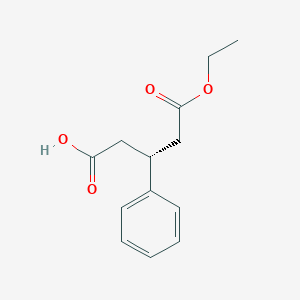
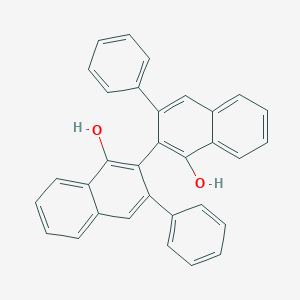
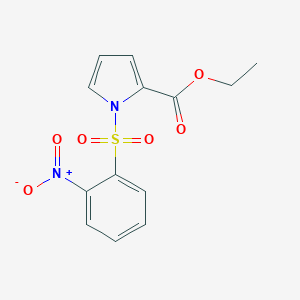
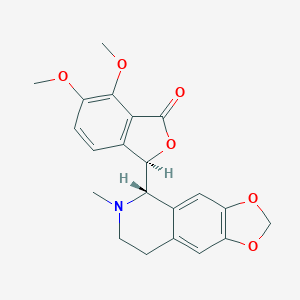
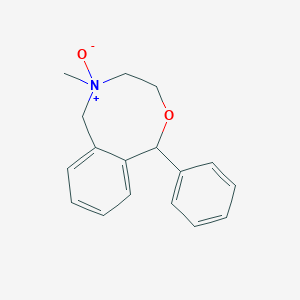

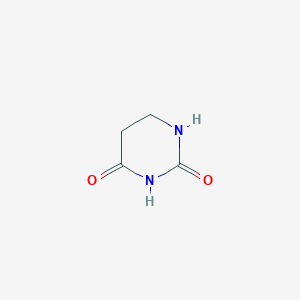
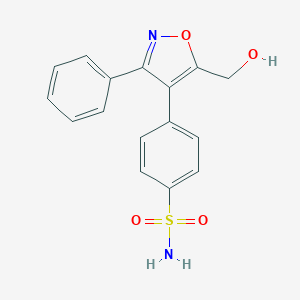
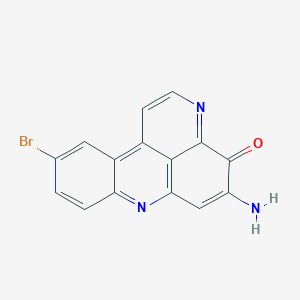
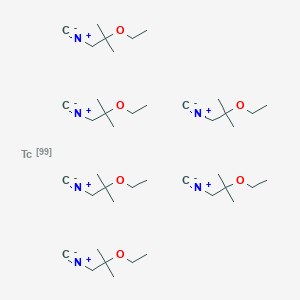
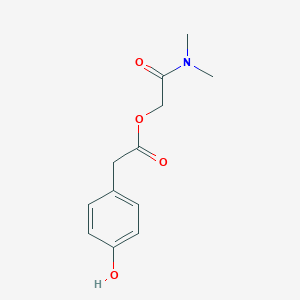
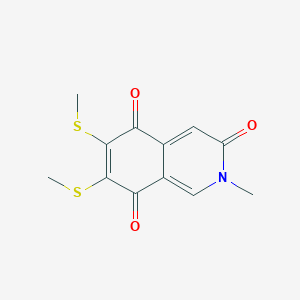
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)